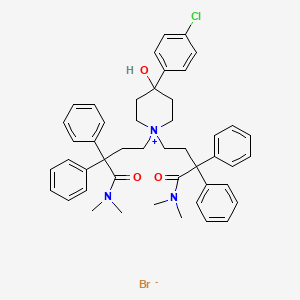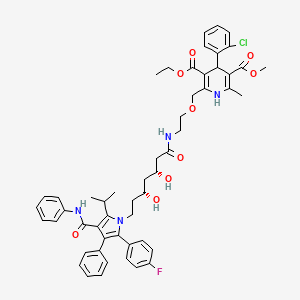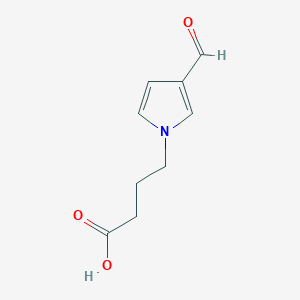
3-Formyl-1H-pyrrole-1-butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-1H-pyrrole-1-butanoic Acid: is a pyrrole derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a formyl group at the 3-position of the pyrrole ring and a butanoic acid side chain. Pyrrole derivatives are known for their biological activities and are found in many natural products, making them valuable in medicinal chemistry and other scientific research areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1H-pyrrole-1-butanoic Acid can be achieved through several methods. One common approach involves the condensation of pyrrole with an appropriate aldehyde under acidic conditions, followed by oxidation to introduce the formyl group. Another method includes the use of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron (III) chloride, which allows for the formation of N-substituted pyrroles under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it feasible for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Formyl-1H-pyrrole-1-butanoic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: 3-Carboxy-1H-pyrrole-1-butanoic Acid.
Reduction: 3-Hydroxymethyl-1H-pyrrole-1-butanoic Acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3-Formyl-1H-pyrrole-1-butanoic Acid is used as a building block in organic synthesis, particularly in the construction of more complex pyrrole derivatives. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential bioactivity. Pyrrole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development .
Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Its derivatives are explored for their potential use in treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 3-Formyl-1H-pyrrole-1-butanoic Acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
DNA and RNA: Pyrrole derivatives can intercalate into DNA and RNA, disrupting their structure and function.
Comparaison Avec Des Composés Similaires
- 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic Acid
- 4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic Acid
- 5-(Hydroxymethyl)-1H-pyrrole-2-carboxaldehyde
Comparison: 3-Formyl-1H-pyrrole-1-butanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
4-(3-formylpyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-7-8-3-5-10(6-8)4-1-2-9(12)13/h3,5-7H,1-2,4H2,(H,12,13) |
Clé InChI |
RHZAJDLEBJGHFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1C=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
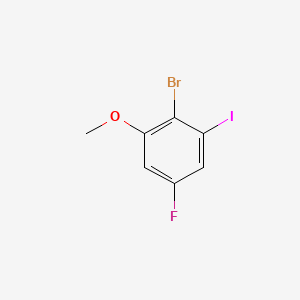
![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
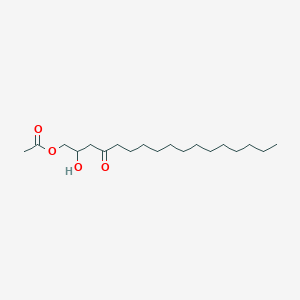
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
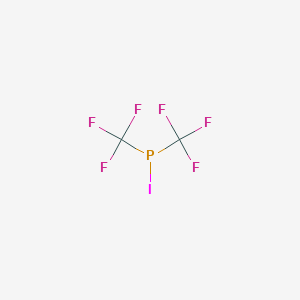
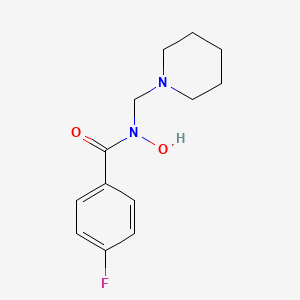
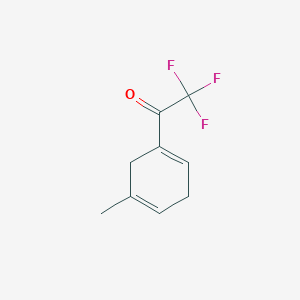
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)
